

Spectroscopic Profile of H-Lys-Asp-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-Lys-Asp-OH*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the dipeptide L-Lysyl-L-Aspartic acid (**H-Lys-Asp-OH**). Due to the limited availability of directly published experimental spectra for this specific dipeptide, this document synthesizes data from the constituent amino acids, lysine and aspartic acid, and established principles of peptide spectroscopy to present an extrapolated yet accurate spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of this dipeptide in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of peptides. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **H-Lys-Asp-OH** in an aqueous solvent like D_2O . These values are estimations based on the known chemical shifts of the individual amino acid residues and the typical shifts observed for peptide backbone atoms.

Predicted ^1H NMR Chemical Shifts

Atom	Lysine Residue (ppm)	Aspartic Acid Residue (ppm)
H α	~4.3	~4.5
H β	~1.7, ~1.8	~2.7, ~2.8
H γ	~1.4	-
H δ	~1.6	-
H ϵ	~2.9	-
Amide NH	~8.3	-
Side Chain NH $_3^+$	~7.7	-

Table 1: Predicted ^1H NMR chemical shifts for **H-Lys-Asp-OH**. Values are referenced to DSS and are subject to variation based on pH, temperature, and solvent conditions. The amide proton of the aspartic acid residue is not listed as it forms the C-terminus.

Predicted ^{13}C NMR Chemical Shifts

Atom	Lysine Residue (ppm)	Aspartic Acid Residue (ppm)
C α	~56	~54
C β	~32	~40
C γ	~24	-
C δ	~28	-
C ϵ	~41	-
Carbonyl (C')	~174	~177
Side Chain COOH	-	~179

Table 2: Predicted ^{13}C NMR chemical shifts for **H-Lys-Asp-OH**. Values are subject to variation based on experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **H-Lys-Asp-OH** is expected to be dominated by absorptions from the amide bond, carboxylic acids, and amine groups.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3300	Amide A (N-H)	N-H stretch	Strong, broad
3000-3300	NH ₃ ⁺	N-H stretch	Strong, broad
2850-2960	CH ₂	C-H stretch	Medium
~1730	Carboxylic Acid (COOH)	C=O stretch	Strong
~1650	Amide I	C=O stretch	Strong
~1550	Amide II	N-H bend, C-N stretch	Medium
1400-1450	COO ⁻	C=O symmetric stretch	Medium
~1250	Amide III	C-N stretch, N-H bend	Medium

Table 3: Predicted characteristic IR absorption bands for **H-Lys-Asp-OH**. The exact positions and shapes of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

NMR Spectroscopy Protocol

A typical experimental protocol for acquiring NMR spectra of a dipeptide like **H-Lys-Asp-OH** is as follows:

- **Sample Preparation:** Dissolve 1-5 mg of the lyophilized dipeptide in 500-600 μ L of a deuterated solvent. For peptides, deuterium oxide (D₂O) is a common choice. To minimize

the exchange of amide protons with the solvent, a mixture of 90% H₂O and 10% D₂O can be used. The pH of the sample is typically adjusted to a range of 4-5 to slow down amide proton exchange.

- **Internal Standard:** Add a small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), for chemical shift calibration.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **Data Acquisition:**
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Solvent suppression techniques may be necessary to attenuate the large residual water signal.
 - 2D NMR: To aid in the assignment of resonances, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities of protons.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are typically used to assign carbon resonances by correlating them to their attached protons.

IR Spectroscopy Protocol (ATR-FTIR)

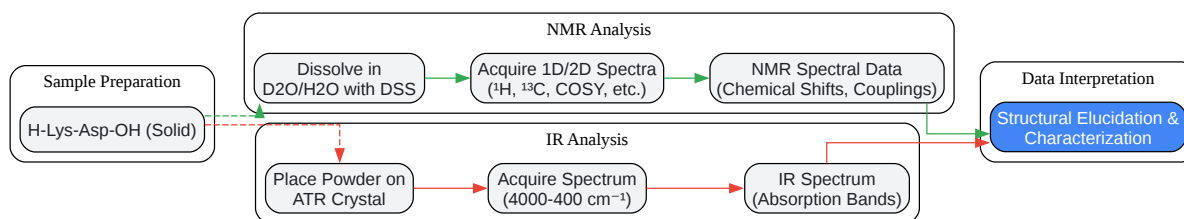
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method for analyzing solid peptide samples.

- **Sample Preparation:** No extensive sample preparation is required for the ATR method. A small amount of the solid, powdered dipeptide is sufficient.
- **Instrumentation:** Use an FTIR spectrometer equipped with an ATR accessory. The ATR crystal is typically diamond or zinc selenide.

- **Background Spectrum:** Before analyzing the sample, a background spectrum of the clean, empty ATR crystal should be recorded. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- **Sample Analysis:** Place the powdered sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in press.
- **Data Acquisition:** Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Multiple scans are usually averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide like **H-Lys-Asp-OH**.



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